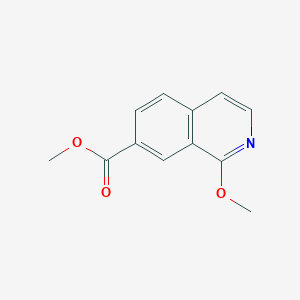
methyl 1-methoxyisoquinoline-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 1-methoxyisoquinoline-7-carboxylate is a chemical compound with the molecular formula C12H11NO3 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methoxyisoquinoline-7-carboxylate typically involves the esterification of 7-Isoquinolinecarboxylic acid with methanol in the presence of a catalyst. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction conditions are optimized to maximize the conversion of the carboxylic acid to the ester.
Analyse Des Réactions Chimiques
Types of Reactions
methyl 1-methoxyisoquinoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: 7-Isoquinolinecarboxylic acid
Reduction: 7-Isoquinolinecarboxylic acid, 1-methoxy-, methyl alcohol
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used
Applications De Recherche Scientifique
methyl 1-methoxyisoquinoline-7-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of methyl 1-methoxyisoquinoline-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoquinoline: The parent compound, which is a simple heterocyclic aromatic compound.
7-Isoquinolinecarboxylic acid: The carboxylic acid derivative without the methoxy and ester groups.
1-Methoxyisoquinoline: A derivative with a methoxy group but without the carboxylic acid or ester groups.
Uniqueness
methyl 1-methoxyisoquinoline-7-carboxylate is unique due to the presence of both the methoxy and ester groups, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Propriétés
Numéro CAS |
1374258-31-7 |
|---|---|
Formule moléculaire |
C12H11NO3 |
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
methyl 1-methoxyisoquinoline-7-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-15-11-10-7-9(12(14)16-2)4-3-8(10)5-6-13-11/h3-7H,1-2H3 |
Clé InChI |
DEIDCHZOPGPMQY-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=CC2=C1C=C(C=C2)C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













